

# spectroscopic comparison of cis- and trans-isomers of Dichlorobis(triphenylphosphine)platinum(II)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                                    |
|----------------|----------------------------------------------------|
|                | <i>cis</i> -                                       |
| Compound Name: | <i>Dichlorobis(triphenylphosphine)platinum(II)</i> |
| Cat. No.:      | B076907                                            |

[Get Quote](#)

## A Spectroscopic Showdown: Distinguishing a Classic Pair of Platinum Isomers

A comparative guide to the spectroscopic characterization of cis- and trans-dichlorobis(triphenylphosphine)platinum(II) for researchers and professionals in chemical and pharmaceutical sciences.

The cis- and trans-isomers of dichlorobis(triphenylphosphine)platinum(II),  $[\text{PtCl}_2(\text{PPh}_3)_2]$ , represent a fundamental case study in inorganic chemistry, demonstrating the profound impact of geometric isomerism on a compound's physical and chemical properties. The cis isomer is a valuable precursor in the synthesis of other platinum compounds, including anticancer agents, while the trans isomer serves as a useful comparative standard.<sup>[1]</sup> Accurate and unambiguous characterization of each isomer is therefore crucial for any application. This guide provides a comprehensive comparison of the spectroscopic signatures of these two isomers, supported by experimental data and detailed protocols.

## At a Glance: Key Spectroscopic Distinctions

The geometric differences between the cis and trans isomers give rise to distinct spectroscopic fingerprints. The following table summarizes the key quantitative data used to differentiate them.

| Spectroscopic Technique | Property                         | cis-Isomer                              | trans-Isomer                      |
|-------------------------|----------------------------------|-----------------------------------------|-----------------------------------|
| 31P{1H} NMR             | Chemical Shift ( $\delta$ )      | ~15.6 ppm                               | ~23.8 ppm                         |
| 1J(Pt-P) Coupling       | ~3670 Hz                         | ~2980 Hz                                |                                   |
| Infrared (IR)           | Pt-Cl Stretching Bands ( $\nu$ ) | Two bands (~318, 293 cm <sup>-1</sup> ) | One band (~340 cm <sup>-1</sup> ) |
| UV-Visible              | Symmetry                         | Lower (C2v)                             | Higher (D2h)                      |
| Absorption Profile      | Expected to differ from trans    | Expected to differ from cis             |                                   |
| Physical Appearance     | Color                            | White to off-white crystalline solid    | Yellow crystalline solid          |

## In Detail: A Spectroscopic Breakdown

### Phosphorus-31 NMR Spectroscopy: A Clear Distinction in Coupling

Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is arguably the most definitive method for distinguishing between the cis and trans isomers of [PtCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>]. The key differentiators are the chemical shift and the one-bond coupling constant between the phosphorus-31 nucleus and the platinum-195 nucleus (195Pt, I = 1/2, 33.8% natural abundance).

In the cis-isomer, the two phosphine ligands are chemically equivalent, resulting in a single resonance in the 31P{1H} NMR spectrum. This signal appears as a singlet flanked by satellites due to coupling with 195Pt. The magnitude of this one-bond coupling constant, <sup>1</sup>J(Pt-P), is typically around 3670 Hz.

For the trans-isomer, the two phosphine ligands are also chemically equivalent, leading to a single resonance. However, the  $^1J(\text{Pt-P})$  coupling constant is significantly smaller, approximately 2980 Hz. This difference in coupling constants is a reliable diagnostic tool. The larger trans influence of the triphenylphosphine ligand compared to the chloride ligand weakens the Pt-P bond in the position trans to another phosphine ligand, which is not the case in the cis isomer where phosphines are trans to chlorides.

## Infrared Spectroscopy: A Tale of Two Stretches

Infrared (IR) spectroscopy provides a straightforward method to distinguish the isomers based on the number of platinum-chloride (Pt-Cl) stretching vibrations. This is determined by the molecule's symmetry.

The cis-isomer possesses  $C_{2v}$  symmetry. According to group theory, this symmetry allows for two IR-active Pt-Cl stretching modes (symmetric and asymmetric). Consequently, the far-IR spectrum of the cis-isomer typically displays two distinct absorption bands for the Pt-Cl stretch.

Conversely, the trans-isomer has a higher  $D_{2h}$  symmetry with a center of inversion. This symmetry results in only one IR-active asymmetric Pt-Cl stretching mode. Therefore, the far-IR spectrum of the trans-isomer shows a single absorption band for the Pt-Cl stretch.

## UV-Visible Spectroscopy: A Consequence of Symmetry

While specific absorption maxima for both isomers are not consistently reported in the literature, the principles of electronic spectroscopy dictate that their UV-Visible spectra will differ due to their distinct symmetries. The absorption bands in these complexes are generally attributed to ligand-to-metal charge transfer (LMCT) and  $\pi-\pi^*$  transitions within the triphenylphosphine ligands.<sup>[2]</sup>

The different spatial arrangement of the ligands in the cis- ( $C_{2v}$ ) and trans- ( $D_{2h}$ ) isomers leads to different molecular orbital energy levels. As a result, the energies of the electronic transitions, and thus the positions and intensities of the absorption bands in their UV-Vis spectra, will not be identical. While this method may not be as diagnostic as NMR or IR without reference spectra, it can serve as a supplementary characterization technique.

## Experimental Corner: Protocols for Characterization

The following are generalized protocols for the synthesis and spectroscopic analysis of the cis- and trans-isomers of  $[\text{PtCl}_2(\text{PPh}_3)_2]$ .

## Synthesis of Isomers

**Synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II):** This isomer is typically prepared by the reaction of potassium tetrachloroplatinate(II) with triphenylphosphine.[\[1\]](#)

- Dissolve potassium tetrachloroplatinate(II) ( $\text{K}_2\text{PtCl}_4$ ) in a minimal amount of hot water.
- In a separate flask, dissolve two equivalents of triphenylphosphine ( $\text{PPh}_3$ ) in ethanol.
- Slowly add the triphenylphosphine solution to the hot aqueous solution of  $\text{K}_2\text{PtCl}_4$  with stirring.
- A white precipitate of cis- $[\text{PtCl}_2(\text{PPh}_3)_2]$  will form.
- Heat the mixture at reflux for a short period to ensure complete reaction.
- Cool the mixture to room temperature and then in an ice bath.
- Collect the white precipitate by vacuum filtration, wash with water, ethanol, and then ether.
- Dry the product in a vacuum oven.

**Synthesis of trans-Dichlorobis(triphenylphosphine)platinum(II):** The trans-isomer can be synthesized from Zeise's salt (potassium trichloro(ethylene)platinate(II)).[\[1\]](#)

- Dissolve Zeise's salt ( $\text{K}[\text{PtCl}_3(\text{C}_2\text{H}_4)]$ ) in ethanol.
- Add two equivalents of triphenylphosphine to the solution.
- Stir the solution at room temperature. The ethylene ligand is displaced by triphenylphosphine.
- A yellow precipitate of trans- $[\text{PtCl}_2(\text{PPh}_3)_2]$  will form.
- Collect the yellow precipitate by vacuum filtration, wash with ethanol and ether.

- Dry the product. It is noteworthy that the trans-isomer can isomerize to the more thermodynamically stable cis-isomer upon heating.[1]

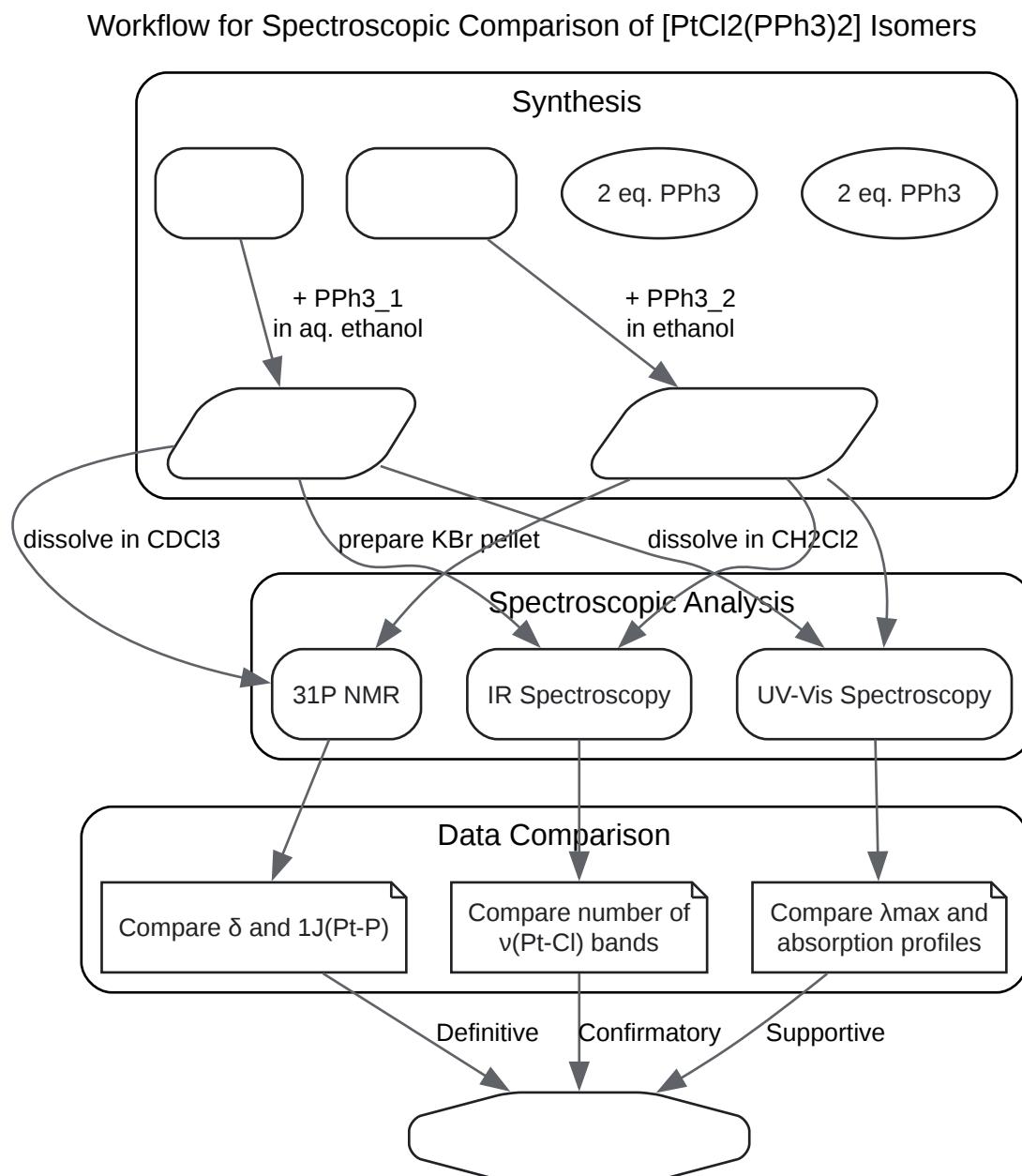
## Spectroscopic Analysis Protocols

### 31P{1H} NMR Spectroscopy:

- Prepare a solution of the sample (~10-20 mg) in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- Acquire the 31P{1H} NMR spectrum on a spectrometer equipped with a phosphorus probe.
- Use a sufficient number of scans to obtain a good signal-to-noise ratio, especially for observing the 195Pt satellites.
- Process the spectrum, reference it to an external standard (e.g., 85% H<sub>3</sub>PO<sub>4</sub>), and determine the chemical shift and the <sup>1</sup>J(Pt-P) coupling constant.

### Infrared (IR) Spectroscopy:

- Prepare the solid sample for analysis. Common methods include:
  - KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
  - Nujol Mull: Grind the sample with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., KBr or NaCl).
- Record the IR spectrum, paying particular attention to the far-IR region (typically below 400 cm<sup>-1</sup>) to observe the Pt-Cl stretching vibrations.
- Identify the number of absorption bands in the Pt-Cl stretching region.


### UV-Visible Spectroscopy:

- Prepare a dilute solution of the complex in a UV-transparent solvent (e.g., dichloromethane or chloroform).

- Use a quartz cuvette with a known path length (typically 1 cm).
- Record the absorption spectrum over the desired wavelength range (e.g., 250-500 nm).
- Identify the wavelengths of maximum absorption ( $\lambda_{\text{max}}$ ).

## Workflow for Isomer Comparison

The following diagram illustrates the logical workflow for the synthesis and comparative spectroscopic analysis of the cis- and trans-isomers of  $[\text{PtCl}_2(\text{PPh}_3)_2]$ .



[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the synthesis and subsequent spectroscopic analysis workflow for the definitive identification of cis- and trans-[PtCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>].

## Conclusion

The differentiation of cis- and trans-dichlorobis(triphenylphosphine)platinum(II) is a classic yet crucial task in inorganic synthesis and characterization. While simple observation of their color provides a preliminary indication, a combination of <sup>31</sup>P NMR and IR spectroscopy offers an unambiguous and quantitative confirmation of the isomeric identity. <sup>31</sup>P NMR spectroscopy provides distinct chemical shifts and, most importantly, significantly different <sup>1</sup>J(Pt-P) coupling constants. IR spectroscopy, through the application of symmetry principles, reveals a different number of Pt-Cl stretching bands for each isomer. UV-Visible spectroscopy, while less diagnostic without specific reference data, offers a supplementary method based on the differing electronic environments of the two geometric forms. By employing these spectroscopic techniques in concert, researchers can confidently identify and utilize the desired isomer for their specific applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]
- 2. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- To cite this document: BenchChem. [spectroscopic comparison of cis- and trans-isomers of Dichlorobis(triphenylphosphine)platinum(II)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076907#spectroscopic-comparison-of-cis-and-trans-isomers-of-dichlorobis-triphenylphosphine-platinum-ii]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)